molecular formula C9H8BrN3 B578825 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole CAS No. 1227465-72-6

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B578825
CAS No.: 1227465-72-6
M. Wt: 238.088
InChI Key: RVSVRDDHPDHMBR-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a bromine atom at the 3rd position and a 4-methylphenyl group at the 5th position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylbenzohydrazide with bromine and sodium azide in the presence of a suitable solvent, such as acetonitrile. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the 4-methylphenyl group can influence its binding affinity and specificity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-1,2,4-triazole: Lacks the 4-methylphenyl group, which can affect its reactivity and applications.

    5-Phenyl-1H-1,2,4-triazole: Lacks the bromine atom, which can influence its chemical properties and biological activity.

    3,5-Dibromo-1H-1,2,4-triazole:

Uniqueness

3-Bromo-5-(4-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of both the bromine atom and the 4-methylphenyl group. This combination can enhance its reactivity and specificity in various chemical reactions and biological applications. The compound’s unique structure allows it to serve as a versatile building block in the synthesis of more complex molecules with desired properties.

Properties

IUPAC Name

5-bromo-3-(4-methylphenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSVRDDHPDHMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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